molecular formula C28H38O6 B1683310 Withaferin A CAS No. 5119-48-2

Withaferin A

カタログ番号: B1683310
CAS番号: 5119-48-2
分子量: 470.6 g/mol
InChIキー: DBRXOUCRJQVYJQ-CKNDUULBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: Withaferin Aは、Withania somniferaからの天然抽出物を使用するなど、さまざまな方法で合成することができます。一般的な方法の1つは、溶媒抽出法を用いて植物からthis compoundを分離することです。 この化合物は、ステロイドラクトン構造の形成を伴う化学反応を用いて合成することもできます .

工業生産方法: this compoundの工業生産は、通常、Withania somniferaからの大規模抽出を伴います。 植物材料は溶媒抽出にかけられ、その後、クロマトグラフィーなどの精製プロセスにより、純粋な形態のthis compoundが分離されます .

化学反応の分析

反応の種類: Withaferin Aは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな生物活性を示すthis compoundの誘導体があります。 これらの誘導体は、その潜在的な治療応用について研究されています .

4. 科学研究への応用

科学的研究の応用

作用機序

Withaferin Aは、複数のメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

This compoundは、類似のステロイドラクトン構造を共有するウィタノライドと呼ばれる化合物のグループの一部です。類似の化合物には以下が含まれます。

  • Withanone
  • Withanolide D
  • Withanolide E

This compoundの独自性: this compoundは、その強力な抗がん作用と抗炎症作用により際立っています。 他のウィタノライドと比較して、特定の生物学的アッセイでより効果的であることが示されています .

類似化合物との比較

Withaferin A is part of a group of compounds known as withanolides, which share a similar steroidal lactone structure. Some similar compounds include:

  • Withanone
  • Withanolide D
  • Withanolide E

Uniqueness of this compound: this compound stands out due to its potent anticancer and anti-inflammatory properties. It has been shown to be more effective in certain biological assays compared to other withanolides .

生物活性

Withaferin A (WFA), a bioactive compound derived from the plant Withania somnifera, has garnered significant attention in recent years due to its multifaceted biological activities, particularly in the fields of oncology, immunology, and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its unique structural features, including a lactone side chain, an α,β-unsaturated ketone, and a 5β,6β-epoxide ring. These features contribute to its diverse biological activities. The compound interacts with various cellular targets, influencing multiple signaling pathways involved in cancer progression and other diseases.

Anticancer Properties

Mechanisms of Action:
this compound exhibits potent anticancer properties through several mechanisms:

  • Pro-apoptotic Effects: WFA induces apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) generation, endoplasmic reticulum stress induction, and p53 activation .
  • Cell Cycle Arrest: It has been shown to cause G2/M phase cell cycle arrest in various cancer cell lines .
  • Inhibition of Oncogenic Pathways: WFA inhibits key oncogenic pathways by interacting with proteins such as NF-κB, STAT3, and Hsp90, leading to reduced cell proliferation and survival .

Case Studies:

  • Breast Cancer: In vitro studies demonstrated that WFA decreased cell viability in breast cancer cell lines (MDA-MB-231, MDA-MB-453, MDA-MB-468, and MCF-7) in a dose-dependent manner. At a concentration of 5 µM for 24 hours, a 50% inhibition of cell viability was observed in MDA-MB-468 cells .
  • Ovarian Cancer: WFA treatment resulted in apoptosis through the downregulation of the Notch-3/Akt/Bcl-2 signaling pathway in ovarian cancer cell lines .
  • Melanoma: WFA exhibited selective cytotoxicity against melanoma cells via TRIM16-mediated apoptosis .

Immunomodulatory Effects

This compound also demonstrates significant immunomodulatory properties:

  • T-cell Proliferation Inhibition: Long-term administration of WFA has been shown to suppress T-cell proliferation and dendritic cell maturation, indicating its potential as an immunosuppressive agent .
  • Cytokine-Induced Cell Death Prevention: In mouse and human islet cells, WFA inhibited cytokine-induced apoptosis and NF-κB activation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

  • Herpes Simplex Virus (HSV): WFA was found to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This suggests its potential as a novel anti-herpetic drug .

Neurological Implications

This compound's effects extend to neurological disorders:

  • It has been observed to ameliorate symptoms associated with neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neuroinflammatory responses .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Biological ActivityMechanism/EffectReferences
AnticancerInduces apoptosis, inhibits cell proliferation
ImmunomodulatorySuppresses T-cell proliferation, inhibits cytokine-induced apoptosis
AntiviralInhibits HSV DNA polymerase
NeurologicalInhibits acetylcholinesterase activity

特性

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXOUCRJQVYJQ-CKNDUULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5119-48-2
Record name Withaferin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5119-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withaferin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withaferin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Withaferin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WITHAFERIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withaferin A
Reactant of Route 2
Withaferin A
Reactant of Route 3
Withaferin A
Reactant of Route 4
Withaferin A
Reactant of Route 5
Withaferin A
Reactant of Route 6
Withaferin A
Customer
Q & A

Q1: What is the primary mechanism of action of Withaferin A in cancer cells?

A1: this compound exhibits its anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].
  • Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].
  • Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].
  • Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].

Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?

A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].

Q3: Can this compound enhance the efficacy of other anticancer treatments?

A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].

Q4: What is the molecular formula and weight of this compound?

A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []

Q5: Are there any specific structural features that contribute to the bioactivity of this compound?

A5: Yes, several structural features are crucial for this compound's bioactivity:

  • Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]
  • C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []
  • Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]

Q6: Are there specific challenges in formulating this compound due to its stability?

A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].

Q7: How does modification of the this compound structure affect its activity?

A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.

Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?

A8: Several strategies have been investigated to improve this compound's stability and bioavailability:

  • Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].
  • Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].

Q9: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].

Q10: What is known about the safety profile of this compound?

A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。